![molecular formula C11H16O3 B1666787 2-[2-(Benzyloxy)ethoxy]ethanol CAS No. 2050-25-1](/img/structure/B1666787.png)

2-[2-(Benzyloxy)ethoxy]ethanol

Overview

Description

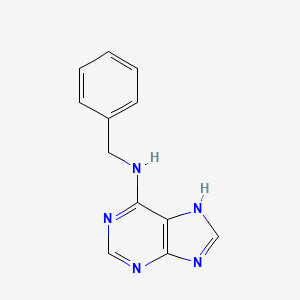

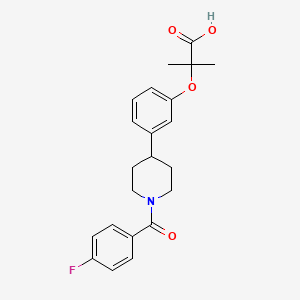

“2-[2-(Benzyloxy)ethoxy]ethanol” is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of a series of PROTACs . It has a benzyl protecting group and a reactive primary alcohol .

Synthesis Analysis

The compound can be synthesized by the reaction of ethylene oxide with ethanol . It has been used in the 9-(2-hydroxyethyl)-linked synthesis of 2,6-diaminopurines and the synthesis of benzyloxy ethyl methacrylate monomer by esterification with methacryloyl chloride .Molecular Structure Analysis

The molecular structure of “2-[2-(Benzyloxy)ethoxy]ethanol” is represented by the linear formula C13H20O4 . The InChI code for this compound is 1S/C13H20O4/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 .Chemical Reactions Analysis

The primary alcohol in “2-[2-(Benzyloxy)ethoxy]ethanol” can react to further derivatize the compound . It has been used in a base-free iridium-catalyzed direct alkylation of active methylene compounds with alcohols .Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.3 . It has a refractive index of n20/D 1.51 (lit.) and a density of 1.094 g/mL at 25 °C (lit.) .Scientific Research Applications

Solubilization of Poorly Water-Soluble Drugs

Diethylene Glycol Monobenzyl Ether is employed in the pharmaceutical industry as a potent solubilizer for drugs that exhibit poor water solubility. Its unique properties allow it to enhance the solubility of these drugs, thereby improving their bioavailability and efficacy .

Penetration/Permeation Enhancer

This compound is gaining interest as a penetration enhancer in drug delivery systems. It facilitates the transport of pharmaceutical agents across biological barriers, making it valuable for topical, transdermal, and injectable formulations .

Surfactant in Drug Formulation

Due to its physicochemical characteristics, Diethylene Glycol Monobenzyl Ether serves as an effective surfactant. It can reduce surface tension, which is beneficial in the preparation of emulsions and suspensions in various pharmaceutical applications .

Excipient in Pharmaceutical Products

Recognized for its safety and efficacy, this compound is used as an excipient in a wide range of pharmaceutical products. It contributes to the stability and processability of dosage forms, including solutions, ointments, and sprays .

Cosolvent in Food and Cosmetic Industries

Diethylene Glycol Monobenzyl Ether is approved for use as a cosolvent in the food industry and personal care products. It helps in the formulation of stable and effective products in these sectors .

Initiator in Polymerization

In the field of polymer science, this ether is utilized as an initiator for the polymerization of certain plastics, such as poly(L-lactide), which are used in biomedical applications .

Organic Synthesis

The compound finds application in organic synthesis, where it is used in the preparation of various organic intermediates. Its reactivity with different chemical groups makes it a versatile reagent in synthetic chemistry .

Industrial Solvent

Lastly, Diethylene Glycol Monobenzyl Ether is used as an industrial solvent due to its ability to dissolve a wide range of substances. This property is particularly useful in the formulation of paints, coatings, and cleaning agents .

Safety and Hazards

The compound is harmful if swallowed and causes skin irritation . It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Mechanism of Action

Target of Action

It’s known that this compound can be used as a linker in the preparation of protein degradation targeting chimeric molecules (protacs) .

Mode of Action

It’s known that the compound can react and further derivatize due to the presence of a reactive primary alcohol .

Pharmacokinetics

The hydrophilic polyethylene glycol (PEG) linker in the compound is known to increase its water solubility, which could potentially impact its bioavailability .

Result of Action

It’s known that the compound can be used in the synthesis of protacs, which are designed to degrade specific proteins within cells .

properties

IUPAC Name |

2-(2-phenylmethoxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVNVNLFZQFJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281959 | |

| Record name | 2-[2-(Benzyloxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Benzyloxy)ethoxy]ethanol | |

CAS RN |

2050-25-1 | |

| Record name | 2-[2-(Benzyloxy)ethoxy]ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-(Benzyloxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.